1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the nitration of 4-methylthiophenol to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, yielding 4-amino-3-methylthiophenol. The final step involves the reaction of 4-amino-3-methylthiophenol with 3-chloropropanone under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions, respectively, with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylthiophenol: Lacks the chloropropanone moiety but shares the amino and methylthio groups.
3-Chloropropanone: Contains the chloropropanone moiety but lacks the aromatic ring and substituents.
4-Aminoacetophenone: Contains the amino group and aromatic ring but lacks the methylthio and chloropropanone groups.
Uniqueness
1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H12ClNOS |
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Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(4-amino-3-methylsulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-10-6-7(2-3-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
FCQMXWQHQWHCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)CCCl)N |
Origin of Product |
United States |
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